molecular formula C14H10O3S B8533437 9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide CAS No. 14753-21-0

9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide

Cat. No.: B8533437
CAS No.: 14753-21-0
M. Wt: 258.29 g/mol
InChI Key: OFQWOKQMFNXHKD-UHFFFAOYSA-N
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Description

9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide is a chemical compound with a unique structure that includes a thioxanthene core substituted with a methyl group and three ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthioxanthone with strong oxidizing agents to introduce the ketone functionalities at the 9, 10, and 10 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thioxanthene derivatives.

Scientific Research Applications

9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of 9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiothixene: A thioxanthene derivative used as an antipsychotic agent.

    Thioxanthone: A related compound with similar structural features but different functional groups.

Uniqueness

9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide is unique due to its specific substitution pattern and the presence of three ketone functionalities. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

14753-21-0

Molecular Formula

C14H10O3S

Molecular Weight

258.29 g/mol

IUPAC Name

2-methyl-10,10-dioxothioxanthen-9-one

InChI

InChI=1S/C14H10O3S/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)18(13,16)17/h2-8H,1H3

InChI Key

OFQWOKQMFNXHKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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